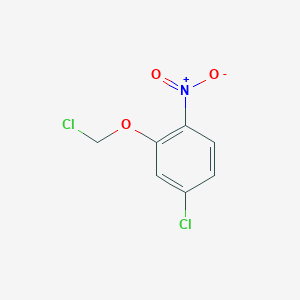

4-Chloro-2-(chloromethoxy)-1-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-(chloromethoxy)-1-nitrobenzene is a substituted aromatic compound with the molecular formula C₇H₄Cl₂NO₃ (calculated molecular weight: 237.03 g/mol). Its structure features a nitro group (-NO₂) at position 1, a chloromethoxy group (-OCH₂Cl) at position 2, and a chlorine atom at position 4 on the benzene ring. The chloromethoxy group introduces both polar and steric effects, influencing reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethoxy)-1-nitrobenzene typically involves the nitration of 4-chloro-2-(chloromethoxy)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethoxy)-1-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 4-Chloro-2-(chloromethoxy)-1-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-Chloro-2-(chloromethoxy)-1-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethoxy)-1-nitrobenzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloromethoxy group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs and their distinguishing features:

4-Chloro-2-ethyl-1-nitrobenzene

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight : 185.61 g/mol

- Substituents : Ethyl (-CH₂CH₃) at position 2 instead of chloromethoxy.

- Properties : Ethyl is electron-donating, reducing ring electrophilicity compared to the chloromethoxy analog. Likely lower polarity and higher lipophilicity due to the hydrophobic ethyl group.

4-Bromo-1-chloro-2-nitrobenzene

- Molecular Formula: C₆H₃BrClNO₂

- Substituents : Bromine replaces chlorine at position 4 .

- Properties: Bromine’s larger atomic radius increases steric hindrance.

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene

- Molecular Formula: C₇H₄ClF₂NO₃

- Molecular Weight : 223.56 g/mol

- Substituents : Difluoromethoxy (-OCF₂H) at position 2.

4-Chloro-2-(methylthio)-1-nitrobenzene

- Molecular Formula: C₇H₆ClNO₂S

- Molecular Weight : 203.65 g/mol

- Substituents : Methylthio (-SCH₃) at position 2.

- Properties : Thioether groups are softer nucleophiles than ethers. Higher lipophilicity and sulfur’s polarizability may enhance binding in biological systems.

Physical Properties and Solubility

Research Findings and Key Data

- Lipophilicity : Analogs like 4-chloro-2-ethyl-1-nitrobenzene exhibit higher log P values (∼2.5) compared to polar derivatives like 4-chloro-2-(difluoromethoxy)-1-nitrobenzene (log P ∼1.8), impacting bioavailability .

- Synthetic Routes : Chloromethoxy derivatives are synthesized via nucleophilic substitution of methoxy precursors with Cl⁻, whereas methylthio analogs require thiolation reactions .

Biological Activity

4-Chloro-2-(chloromethoxy)-1-nitrobenzene is an organic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula C7H5Cl2NO3, is characterized by the presence of a nitro group and a chloromethoxy group on a benzene ring. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals, agricultural chemistry, and industrial processes.

The compound's structure includes:

- Molecular Weight : 222.02 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC(=C(C=C1Cl)OCCl)N+[O-]

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The chloromethoxy group may also influence the compound's reactivity and biological interactions.

Acute Toxicity

Acute toxicity studies indicate that this compound is harmful if swallowed and can cause severe skin burns and eye damage. The compound has been classified under H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) according to safety data sheets .

Antimicrobial Properties

Research indicates that nitroaromatic compounds exhibit varying degrees of antimicrobial activity. The presence of the nitro group in this compound suggests potential efficacy against certain bacterial strains, although specific studies on this compound are still needed to confirm such effects.

Genotoxicity

Studies on related compounds have indicated weak mutagenic activity in bacterial test systems but not in mammalian cell tests. The genotoxicity profile remains inconclusive, necessitating further investigation into the biological implications of exposure to this compound .

Case Study 1: Interaction with Biomolecules

A study exploring the interaction of nitroaromatic compounds with DNA showed that these compounds could form adducts leading to mutagenic effects. While specific data on this compound was not detailed, its structural similarities suggest it may exhibit comparable interactions.

Case Study 2: Environmental Impact

Research on environmental persistence indicates that nitroaromatic compounds can accumulate in aquatic systems, potentially affecting local ecosystems. The chloromethoxy group may enhance solubility, increasing bioavailability and toxicity to aquatic organisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-nitroaniline | Lacks chloromethoxy group | Moderate antibacterial |

| 1-Chloro-4-(chloromethyl)-2-nitrobenzene | Contains chloromethyl group | Potentially genotoxic |

| Nitrophenols | Various substitutions on phenol | Known for toxicity |

Q & A

Basic Questions

Q. What are the primary synthetic routes for 4-Chloro-2-(chloromethoxy)-1-nitrobenzene?

The compound can be synthesized via sequential functionalization of the benzene ring. A common approach involves nitration of a chlorinated precursor followed by chloromethoxy group introduction. For example, nucleophilic aromatic substitution (e.g., replacing a halogen with chloromethoxy under basic conditions) is effective. Reaction conditions typically require polar aprotic solvents like DMF and controlled temperatures (60–80°C) to minimize side reactions .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : ¹H NMR can confirm the chloromethoxy group (δ ~3.8–4.2 ppm for OCH₂Cl) and aromatic protons (δ ~6.5–8.5 ppm). ¹³C NMR identifies the nitro group (C-NO₂ at δ ~145–150 ppm) and chlorinated carbons .

- IR : Stretching vibrations for NO₂ (~1520 and 1350 cm⁻¹) and C-O-C (~1250 cm⁻¹) provide functional group confirmation . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the key physicochemical properties relevant to experimental handling?

- Stability : The compound is stable in dry, inert atmospheres but may hydrolyze in aqueous acidic/basic conditions. Store at RT in amber vials to prevent photodegradation .

- Solubility : Moderately soluble in DCM, THF, and DMSO; poorly soluble in water. Pre-dissolve in DMSO for biological assays .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

Contradictions in bond angles or torsional strains (e.g., Cl–C–O–CH₂Cl dihedral angles) may arise from packing effects or disorder. Use SHELX for refinement, applying restraints for disordered atoms. Validate with Hirshfeld surface analysis to assess intermolecular interactions . For example, in 4-Chloro-2-nitro-1-(2-phenylethyl)benzene, Cl...O nitro interactions (2.9–3.1 Å) influence crystal packing .

Q. What mechanistic insights explain the reactivity of the chloromethoxy group in cross-coupling reactions?

The chloromethoxy group acts as a leaving group in SNAr reactions due to electron-withdrawing effects from the nitro substituent. DFT studies suggest the nitro group lowers the LUMO energy, facilitating nucleophilic attack at the ortho position. Kinetic experiments in DMF with K₂CO₃ show pseudo-first-order behavior, supporting a two-step mechanism .

Q. How to address discrepancies in toxicity assessments across studies?

Variability in cytotoxicity data (e.g., IC₅₀ ranges) may stem from assay conditions (e.g., cell line sensitivity, exposure time). Standardize protocols using OECD guidelines. For in vitro studies, include positive controls (e.g., 1-chloro-4-nitrobenzene) and validate via Ames tests for mutagenicity .

Q. What strategies optimize enantioselective synthesis of derivatives?

Chiral ligands (e.g., BINOL-derived phosphates) in asymmetric catalysis can induce enantioselectivity during functionalization. For example, Pd-catalyzed C–H activation with a chiral ligand achieved >90% ee in analogous nitroaromatics . Monitor reaction progress via chiral HPLC .

Properties

Molecular Formula |

C7H5Cl2NO3 |

|---|---|

Molecular Weight |

222.02 g/mol |

IUPAC Name |

4-chloro-2-(chloromethoxy)-1-nitrobenzene |

InChI |

InChI=1S/C7H5Cl2NO3/c8-4-13-7-3-5(9)1-2-6(7)10(11)12/h1-3H,4H2 |

InChI Key |

SMWCGEPMRFALKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.